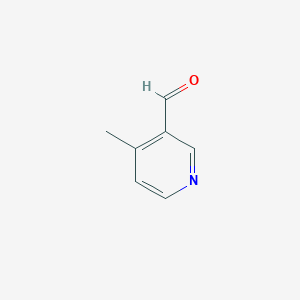
4-Methylnicotinaldehyde
概要
説明
4-Methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of nicotinaldehyde, characterized by the presence of a methyl group at the fourth position of the pyridine ring. This compound is a yellow liquid with a pleasant floral odor and is used as an intermediate in various industrial processes and scientific experiments.
作用機序
Target of Action
4-Methylnicotinaldehyde primarily targets nicotinamidases , enzymes that play a crucial role in the NAD+ salvage pathway . These enzymes are found in a variety of organisms, including Streptococcus pneumoniae, Borrelia burgdorferi, and Plasmodium falciparum .
Mode of Action
The compound interacts with its targets by acting as an inhibitor . It binds to the active site of the nicotinamidase enzyme, preventing the enzyme from catalyzing its normal reaction. This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of nicotinamidase affects the NAD+ salvage pathway , which is essential for maintaining the cellular levels of NAD+, a critical coenzyme in various metabolic reactions . By inhibiting nicotinamidase, this compound disrupts this pathway, potentially affecting the energy metabolism of the cell .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s physiological conditions .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of nicotinamidase activity, leading to disruption of the NAD+ salvage pathway . This can have various downstream cellular effects, potentially affecting the energy metabolism of the cell .
生化学分析
Biochemical Properties
4-Methylnicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with nicotinamidases, enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia . These interactions are crucial for the regulation of nicotinamide adenine dinucleotide (NAD+) metabolism. The compound’s aldehyde group allows it to form Schiff bases with amino groups of proteins, potentially altering their function and activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect mitochondrial function, which is critical for energy production and cellular metabolism . The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in cell signaling pathways and gene expression. Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, such as proteins and nucleic acids, through its reactive aldehyde group . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound has been shown to inhibit nicotinamidases, affecting NAD+ metabolism and cellular energy balance . Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression. These effects are important for understanding the compound’s potential therapeutic and toxicological properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and energy production . At high doses, this compound can be toxic, leading to oxidative stress, cellular damage, and even cell death. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and overall health of the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to NAD+ metabolism. It interacts with nicotinamidases and other enzymes involved in the synthesis and degradation of NAD+ . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular energy balance and overall metabolism. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound can interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of this compound, influencing its activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its distribution is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s subcellular localization can affect its activity, as it interacts with different biomolecules in each compartment. For example, in the mitochondria, this compound can influence energy production and oxidative stress, while in the nucleus, it can affect gene expression and DNA repair mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
4-Methylnicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methylpyridine using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process .
Another method involves the Vilsmeier-Haack reaction, where 4-methylpyridine is treated with a mixture of phosphorus oxychloride and dimethylformamide. This reaction produces this compound as the main product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
化学反応の分析
Types of Reactions
4-Methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-methylnicotinic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 4-methyl-3-pyridinemethanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 4-Methylnicotinic acid.
Reduction: 4-Methyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-Methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Nicotinaldehyde: The parent compound without the methyl group.
4-Methylnicotinic acid: The oxidized form of 4-methylnicotinaldehyde.
4-Methyl-3-pyridinemethanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an aldehyde group and a methyl group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMSKHBIVYWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499151 | |
| Record name | 4-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51227-28-2 | |
| Record name | 4-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
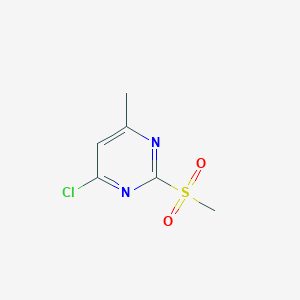
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)
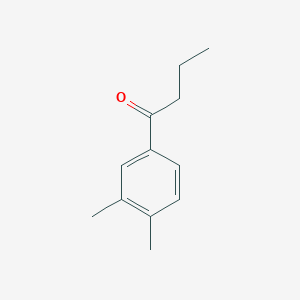
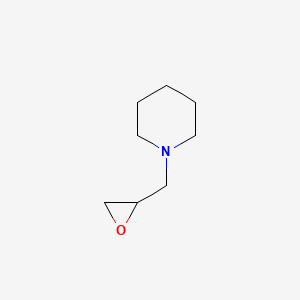
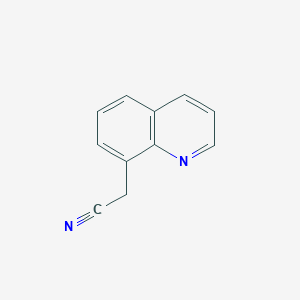
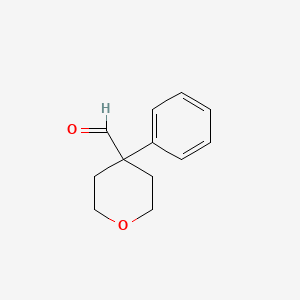
![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
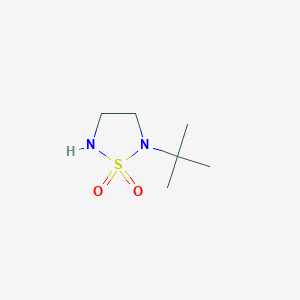
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)
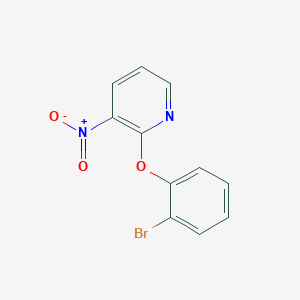
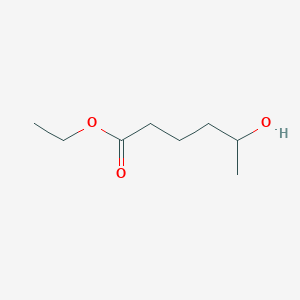
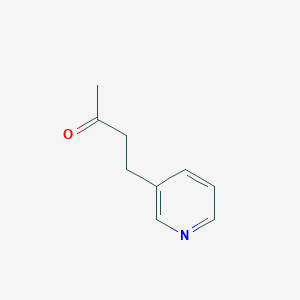
![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)
